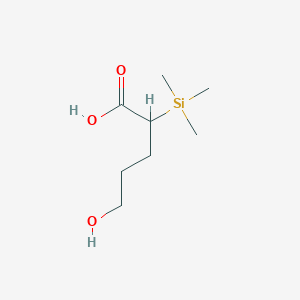
5-Hydroxy-2-(trimethylsilyl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ヒドロキシ-2-(トリメチルシリル)ペンタン酸は、分子式がC8H18O3Siである有機化合物です。これは、ペンタン酸の誘導体であり、ヒドロキシル基とトリメチルシリル基が炭素鎖に結合しています。
準備方法
合成経路と反応条件
5-ヒドロキシ-2-(トリメチルシリル)ペンタン酸の合成は、通常、ペンタン酸骨格にヒドロキシル基とトリメチルシリル基を導入することを伴います。一般的な方法の1つは、ピリジンなどの塩基の存在下で、トリメチルシリルクロリドを用いて5-ヒドロキシバレリック酸をシリル化することです。この反応は、通常、シリルエーテルの加水分解を防ぐために無水条件下で行われます。
工業的生産方法
5-ヒドロキシ-2-(トリメチルシリル)ペンタン酸の工業的生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。このプロセスには、収率と純度を最大限に高めるための反応条件の最適化、および蒸留やクロマトグラフィーなどの精製技術の実施が含まれます。
化学反応の分析
反応の種類
5-ヒドロキシ-2-(トリメチルシリル)ペンタン酸は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は、ケトンまたはカルボン酸を生成するために酸化される可能性があります。
還元: カルボン酸基は、アルコールに還元される可能性があります。
置換: トリメチルシリル基は、求核置換反応によって他の官能基に置き換えられる可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を、酸性または塩基性条件下で使用できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムは、一般的な還元剤です。
置換: ハロゲン化物やアミンなどの求核剤を、触媒の存在下または塩基性条件下で使用できます。
生成される主な生成物
酸化: 5-オキソ-2-(トリメチルシリル)ペンタン酸または5-カルボキシ-2-(トリメチルシリル)ペンタン酸の生成。
還元: 5-ヒドロキシ-2-(トリメチルシリル)ペンタノールの生成。
置換: 使用される求核剤に応じて、さまざまな置換ペンタン酸の生成。
科学研究への応用
5-ヒドロキシ-2-(トリメチルシリル)ペンタン酸は、科学研究でいくつかの応用があります。
化学: 有機合成におけるビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 潜在的な治療特性と、薬物開発のための前駆体として調査されています。
工業: 特殊化学薬品や材料の製造に使用されています。
科学的研究の応用
5-Hydroxy-2-(trimethylsilyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
5-ヒドロキシ-2-(トリメチルシリル)ペンタン酸の作用機序は、酵素や受容体などの分子標的との相互作用に関係しています。ヒドロキシル基とトリメチルシリル基は、それぞれ水素結合と疎水性相互作用に関与し、化合物の結合親和性と特異性に影響を与える可能性があります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似の化合物との比較
類似の化合物
5-ヒドロキシバレリック酸: トリメチルシリル基がありません。そのため、より親水性です。
2-(トリメチルシリル)ペンタン酸: ヒドロキシル基がありません。そのため、反応性と溶解性に影響があります。
5-ヒドロキシ-2-(トリメチルシリル)ヘキサン酸: 鎖に炭素が1つ多く、物理的および化学的特性が変わります。
独自性
5-ヒドロキシ-2-(トリメチルシリル)ペンタン酸は、ヒドロキシル基とトリメチルシリル基の両方が存在するため、独特です。これにより、反応性と溶解性に異なる特性が与えられます。官能基のこの組み合わせにより、研究や産業におけるさまざまな用途に適した汎用性の高い化合物になります。
類似化合物との比較
Similar Compounds
5-Hydroxyvaleric acid: Lacks the trimethylsilyl group, making it more hydrophilic.
2-(Trimethylsilyl)pentanoic acid: Lacks the hydroxyl group, affecting its reactivity and solubility.
5-Hydroxy-2-(trimethylsilyl)hexanoic acid: Has an additional carbon in the chain, altering its physical and chemical properties.
Uniqueness
5-Hydroxy-2-(trimethylsilyl)pentanoic acid is unique due to the presence of both hydroxyl and trimethylsilyl groups, which confer distinct reactivity and solubility characteristics. This combination of functional groups makes it a versatile compound for various applications in research and industry.
生物活性
5-Hydroxy-2-(trimethylsilyl)pentanoic acid (5-H-TMS-pentanoic acid) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound is classified as a hydroxy fatty acid, characterized by the presence of a hydroxyl group on the pentanoic acid chain. The trimethylsilyl (TMS) group enhances its stability and solubility in organic solvents, facilitating its use in various biochemical assays and studies.
Enzymatic Interactions
The biological activity of 5-H-TMS-pentanoic acid is significantly influenced by its interactions with various enzymes. Key enzymes involved include:
These enzymes play crucial roles in the metabolism and detoxification processes associated with 5-H-TMS-pentanoic acid.
Antioxidant Properties
Research indicates that 5-H-TMS-pentanoic acid exhibits notable antioxidant properties. It has been shown to scavenge free radicals, thereby reducing oxidative stress in cellular environments. This property is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Studies have demonstrated that 5-H-TMS-pentanoic acid possesses antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth and disrupting bacterial cell membranes. The compound's mechanism of action involves interference with bacterial metabolic pathways, leading to cell death.
Therapeutic Potential
The compound's biological activities suggest potential therapeutic applications:
- Cancer Treatment : Preliminary studies indicate that 5-H-TMS-pentanoic acid may induce apoptosis in cancer cells through mechanisms involving p53 activation. This suggests a role in cancer therapy by targeting tumor cells selectively .
- Neuroprotective Effects : Its antioxidant properties may contribute to neuroprotection, offering a potential strategy for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
Several studies have explored the biological activity of 5-H-TMS-pentanoic acid:
- Cell Viability Assay : A study using MTT assays demonstrated that treatment with varying concentrations of 5-H-TMS-pentanoic acid resulted in significant reductions in cell viability in cultured cancer cells, indicating its potential as an anticancer agent .
- Antimicrobial Testing : In vitro tests showed that 5-H-TMS-pentanoic acid effectively inhibited the growth of Gram-positive bacteria like Staphylococcus aureus more than Gram-negative bacteria, highlighting its selective antimicrobial action .
- Metabolic Profiling : Metabolic studies have identified the compound's influence on metabolic pathways, suggesting alterations in lipid metabolism and energy production when administered to model organisms .
特性
CAS番号 |
1001198-62-4 |
|---|---|
分子式 |
C8H18O3Si |
分子量 |
190.31 g/mol |
IUPAC名 |
5-hydroxy-2-trimethylsilylpentanoic acid |
InChI |
InChI=1S/C8H18O3Si/c1-12(2,3)7(8(10)11)5-4-6-9/h7,9H,4-6H2,1-3H3,(H,10,11) |
InChIキー |
IKFCXCVHSFIAIN-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C(CCCO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















